molecular formula C15H10O5 B192603 7,8,4'-Trihydroxyflavone CAS No. 147711-26-0

7,8,4'-Trihydroxyflavone

Cat. No.: B192603
CAS No.: 147711-26-0
M. Wt: 270.24 g/mol
InChI Key: HJCIUNMVLYBADX-UHFFFAOYSA-N
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Description

7,8,4’-Trihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavone class and is known for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

7,8,4’-Trihydroxyflavone has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the oxidation of l-DOPA by tyrosinase, a key enzyme involved in the production of melanin . This interaction is characterized by a strong inhibitory effect, with an IC50 value of 10.31 ± 0.41 μM .

Cellular Effects

In cellular models, 7,8,4’-Trihydroxyflavone has demonstrated antioxidant and anti-inflammatory activities . It has also been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) .

Molecular Mechanism

The molecular mechanism of action of 7,8,4’-Trihydroxyflavone involves its interaction with key signaling molecules. It has been found to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .

Temporal Effects in Laboratory Settings

It has been found to strongly inhibit the oxidation of l-DOPA by tyrosinase, indicating a potential long-term effect on cellular function .

Metabolic Pathways

It has been found to modulate key signaling molecules involved in various biochemical reactions .

Transport and Distribution

It has been found to interact with various enzymes and proteins, suggesting that it may be transported and distributed via these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,4’-Trihydroxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 4-hydroxybenzaldehyde. The synthetic route generally follows these steps:

    Condensation Reaction: The initial step involves the condensation of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form chalcone.

    Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone structure.

    Hydroxylation: The final step involves the hydroxylation of the flavone at the 7, 8, and 4’ positions using reagents such as hydrogen peroxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 7,8,4’-Trihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

7,8,4’-Trihydroxyflavone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the flavone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized flavone derivatives.

    Reduction: Dihydroflavone and related reduced compounds.

    Substitution: Various substituted flavones with different functional groups.

Scientific Research Applications

7,8,4’-Trihydroxyflavone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.

    Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology studies.

    Medicine: Research focuses on its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Industry: It is explored for use in cosmetics and skincare products due to its potential skin-whitening and anti-aging properties.

Comparison with Similar Compounds

Similar Compounds

    Apigenin: 4’,5,7-Trihydroxyflavone, known for its anti-cancer and anti-inflammatory properties.

    Luteolin: 3’,4’,5,7-Tetrahydroxyflavone, recognized for its antioxidant and anti-inflammatory effects.

    Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone, widely studied for its cardiovascular and anti-cancer benefits.

Uniqueness

7,8,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities, particularly its potent neuroprotective effects through the activation of the TrkB pathway.

Properties

IUPAC Name

7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIUNMVLYBADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350983
Record name 7,8,4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147711-26-0
Record name 7,8,4'-trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7,8,4'-Trihydroxyflavone impact IL-4 production in T cells?

A1: Research indicates that this compound significantly reduces the production of Interleukin-4 (IL-4) in activated T cells. [] This effect is observed in both murine and human T cell models stimulated with various activators. [] The mechanism involves the suppression of IL-4 mRNA expression, indicating transcriptional control. [] Specifically, this compound appears to inhibit the nuclear expression of transcription factors crucial for IL-4 gene activation, including NF-ATc1, c-Jun, and c-Maf. []

Q2: Does this compound interact with tyrosinase, and if so, how?

A2: Yes, studies demonstrate that this compound acts as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. [] This inhibition is characterized as reversible and non-competitive, suggesting that this compound doesn't directly compete with the substrate for the active site. [] Spectroscopic analyses reveal that this compound can chelate copper ions present in the tyrosinase active site and form a complex with the enzyme. [] This interaction alters tyrosinase conformation and its microenvironment. []

Q3: Can we predict the 13C NMR chemical shifts of related compounds like 8-Hydroxyflavone using data from this compound?

A3: Yes, researchers have successfully employed empirical prediction tools to determine the 13C NMR chemical shifts of 8-Hydroxyflavone using data from this compound and other related flavonoids. [] This approach involves using previously established chemical shift data for structurally similar compounds to predict the shifts in the target molecule. [] This method provides a valuable tool for quickly assessing the 13C NMR spectra of various hydroxylated flavonoids, including those not readily found in nature. []

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